5-Isopropyl-3-methylpyridin-2-amine
Description
5-Isopropyl-3-methylpyridin-2-amine is a substituted pyridine derivative featuring an amino group at the 2-position, an isopropyl substituent at the 5-position, and a methyl group at the 3-position of the pyridine ring. This compound belongs to the class of aminopyridines, which are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The structural arrangement of substituents on the pyridine ring influences its electronic properties, solubility, and reactivity. For instance, the electron-donating isopropyl and methyl groups may enhance the basicity of the amino group compared to unsubstituted pyridin-2-amine, while steric effects from the isopropyl group could modulate its interactions in catalytic or biological systems .
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3-methyl-5-propan-2-ylpyridin-2-amine |
InChI |
InChI=1S/C9H14N2/c1-6(2)8-4-7(3)9(10)11-5-8/h4-6H,1-3H3,(H2,10,11) |
InChI Key |
SIUQCELBIDIATA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 5-isopropyl-3-methylpyridin-2-amine, we compare it with structurally analogous pyridine derivatives from the literature and commercial catalogs. Key differences in substituent positions, electronic effects, and functional groups are highlighted below.
Table 1: Structural and Functional Comparison of Pyridin-2-amine Derivatives
Key Insights from Comparison :
Substituent Effects :
- Electron-Donating vs. Electron-Withdrawing Groups :
- This compound contains two electron-donating alkyl groups (isopropyl and methyl), which likely increase the electron density at the amino group compared to derivatives with electron-withdrawing substituents like nitro (e.g., ) or trifluoromethyl (e.g., ). This difference may influence its behavior in acid-base reactions or metal coordination. Halogenated Derivatives:
- Compounds such as 5-chloro-3-iodopyridin-2-amine and 3-iodo-5-(trifluoromethyl)pyridin-2-amine are valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the presence of halogens. In contrast, this compound lacks such reactive handles, limiting its direct utility in these transformations.
Regiochemical Variations: The position of substituents significantly impacts molecular interactions.
Steric and Steroelectronic Considerations: The isopropyl group in this compound introduces steric bulk, which may hinder access to the amino group in catalytic or binding applications. This contrasts with smaller substituents like methyl or methoxy groups in other analogs (e.g., ).
Applications :
- Nitro-substituted derivatives (e.g., ) are often intermediates in the synthesis of amines via reduction. Bipyridine derivatives (e.g., ) are explored in coordination chemistry for metal-organic frameworks (MOFs) or catalysis. The lack of such functional groups in this compound suggests its primary utility lies in niche synthetic or pharmacological contexts.
Research Findings and Gaps
- Synthetic Routes : While halogenated analogs (e.g., ) are well-documented in cross-coupling reactions, synthetic methodologies for this compound remain underexplored in the provided sources.
- Physicochemical Data : Experimental data (e.g., pKa, solubility) for this compound are absent in the reviewed materials, necessitating further characterization.
- Biological Activity: No direct studies on this compound’s bioactivity were identified, though aminopyridines are known for kinase inhibition or antimicrobial properties in related structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
